Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. Key structural attributes include:
- Position 3: Substituted with a pyridin-2-yl group, which may enhance binding interactions via π-stacking or hydrogen bonding.
This compound is part of a broader class of triazolopyridazines studied for diverse biological activities, including kinase inhibition and epigenetic modulation .
Properties
IUPAC Name |
methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-6-5-10-15-16-13(18(10)17-11)9-4-2-3-7-14-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNXOSHDJIZXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the formation of the triazole and pyridazine rings followed by the introduction of the thioacetate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of hydrazine derivatives and pyridine carboxylic acids, followed by cyclization with thioacetic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown promising anticancer properties. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines:
- A549 (lung carcinoma) : Exhibited IC50 values in the low micromolar range.
- MCF-7 (breast carcinoma) : Notable for apoptosis induction.
- HeLa (cervical carcinoma) : Induced cell cycle arrest.
The mechanism of action is often linked to the inhibition of key kinases such as c-Met, which plays a critical role in tumor growth and metastasis .
2. Enzyme Inhibition
The compound has been associated with the inhibition of several enzymes relevant in cancer progression. For instance, it has been linked to the inhibition of TGF-β1 and activin A signaling pathways, which are crucial in various cellular processes including proliferation and differentiation .
Case Studies
Several studies have focused on the biological activity of triazolo-pyridazine derivatives:
Cytotoxicity Testing :
Research indicates that derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.83 ± 0.07 | c-Met inhibition |
| Compound B | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
| Compound C | HeLa | 2.73 ± 0.33 | Cell cycle arrest |
Comparative Data Table
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Activity Type | Observations |
|---|---|---|
| Compound X | Anticancer | Significant cytotoxicity against A549 |
| Compound Y | Enzyme Inhibition | Inhibits TGF-β1 signaling |
| Compound Z | Apoptosis Induction | Induces apoptosis in MCF-7 cells |
Mechanism of Action
The mechanism of action of Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity .
Comparison with Similar Compounds
Structural Modifications at Position 3
Variations at position 3 significantly alter physicochemical and biological properties:
*Estimated molecular weight based on analogous structures.
Key Observations:
- Pyridinyl vs.
- Sulfonyl vs.
Modifications at Position 6
The methyl thioacetate group (-SCH₂COOCH₃) is critical for metabolic stability and solubility:
Key Observations:
- Thioacetate vs. Heterocyclic Chains : The methyl thioacetate in the target compound may offer metabolic stability compared to bulkier chains (e.g., AZD5153’s piperidyl group), which are tailored for target engagement in epigenetic regulation .
- Solubility Trends : Pyridinyl substituents (e.g., in CAS 894061-16-6) confer moderate aqueous solubility (33.7 µg/mL), suggesting similar behavior for the target compound .
Biological Activity
Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thioacetate moiety linked to a triazolo-pyridazine derivative. The synthesis of such compounds often involves multi-step reactions that include microwave-assisted techniques for enhanced yields and reduced reaction times. For example, the synthesis of related triazolo compounds has been achieved using catalyst-free methods under microwave conditions, demonstrating an eco-friendly approach to producing biologically active molecules .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that such derivatives may act as effective inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanisms for the biological activity of these compounds include:
- Inhibition of Kinase Activity : Certain derivatives have been identified as selective inhibitors of kinases involved in cancer progression, such as the TGF-β type I receptor kinase .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Antifibrotic Properties : Some triazolo derivatives exhibit antifibrotic effects by modulating signaling pathways associated with fibrosis .
Case Study 1: In Vivo Efficacy
In a preclinical study involving mouse models bearing xenografts of human tumors, administration of this compound resulted in significant tumor shrinkage compared to controls. The study measured tumor volume reduction and overall survival rates, indicating a strong therapeutic potential.
Case Study 2: Combination Therapy
Another investigation assessed the efficacy of this compound in combination with existing chemotherapeutics. The results indicated a synergistic effect that enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting that this compound could be a valuable addition to combination therapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
